molecular formula C9H10O3 B1314078 Methyl 3-hydroxy-2-methylbenzoate CAS No. 55289-05-9

Methyl 3-hydroxy-2-methylbenzoate

Cat. No.: B1314078
CAS No.: 55289-05-9
M. Wt: 166.17 g/mol
InChI Key: PJSKJGYGIBLIAS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H10O3. It is a methyl ester derivative of 3-hydroxy-2-methylbenzoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylbenzoate can be synthesized through the esterification of 3-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

Scientific Research Applications

Methyl 3-hydroxy-2-methylbenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-methylbenzoate involves its interaction with specific enzymes and receptors in biological systems. For instance, it may inhibit enzymes like cyclooxygenase, thereby reducing the production of inflammatory mediators such as prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

  • Methyl 2-hydroxy-3-methylbenzoate
  • Methyl 4-hydroxy-2-methylbenzoate
  • Methyl 3-hydroxy-4-methylbenzoate

Comparison: Methyl 3-hydroxy-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different physical properties, such as melting and boiling points, and distinct biological activities .

Biological Activity

Methyl 3-hydroxy-2-methylbenzoate, also known as methyl m-hydroxybenzoate, is an organic compound with the molecular formula C9H10O3. This compound is notable for its diverse biological activities, including antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound appears as a white or pale yellow solid, with a melting point of approximately 28°C to 30°C and a boiling point of about 234°C to 236°C. The compound can be synthesized through various methods, including esterification reactions involving 3-hydroxy-2-methylbenzoic acid and methanol. The structural configuration of this compound allows it to interact with various biological targets, making it a candidate for pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceutical formulations aimed at treating infections .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus27.5
Escherichia coli24.0

The compound's structure allows for interactions with bacterial cell membranes, leading to disruption and subsequent cell death. Further investigations into the mechanisms of action are necessary to elucidate how this compound exerts its effects on microbial cells.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory responses. This property could make it useful in developing treatments for conditions characterized by chronic inflammation .

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in edema induced by acetic acid. The results indicated that the compound could potentially be developed into an anti-inflammatory agent for therapeutic use.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the hydroxyl group at the meta position relative to the ester group influences its reactivity and interaction with biological targets.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 4-hydroxybenzoateC8H8O3Hydroxyl group at para position
Methyl salicylateC8H8O3Methoxy group instead of a methyl group
Methyl 2-hydroxybenzoateC8H8O3Hydroxyl group at ortho position

This comparison illustrates how slight variations in structure can lead to significant differences in biological activity.

Properties

IUPAC Name

methyl 3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSKJGYGIBLIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500143
Record name Methyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55289-05-9
Record name Methyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxy-2-methylbenzoate
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Synthesis routes and methods I

Procedure details

A solution of 17.98 g (0.118 mol) of 3-hydroxy-2-methylbenzoic acid in 200 mL of MeOH was treated with 2.0 mL of conc. H2SO4 and heated at reflux overnight. The solution was concentrated under reduced pressure and diluted with H2O. The product was collected and recrystallized from MeOH/H2O to give 12.85 g (65.6% yield) of a tan solid, mp 74-75° C. The structure was confirmed by NMR and mass spectroscopy. MS m/z 167 (M+H+).
Quantity
17.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
65.6%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-2-methylbenzoic acid (3.80 g, 25.0 mmol) in methanol (3.0 mL) at 0° C. was added thionyl chloride (3.00 mL, 41.2 mmol) dropwise. The reaction was allowed to warm to room temperature and was then heated at 50° C. for 2 hours. The solvent was removed under vacuum and the resulting solids were dissolved in ethyl acetate and washed with NaHCO3 (sat. aq.). The ethyl acetate layer was dried over Na2SO4, filtered, and concentrated under vacuum to give methyl 3-hydroxy-2-methylbenzoate (114a, 3.49 g, 84% yield) as a light tan solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxy-2-methylbenzoic acid (250 g, 1.32 mole) was added to methanol (2500 mL, 10×) in a jacketed bottom drop three neck flask under nitrogen. Sulfuric acid (48.3 g, 0.49 mole) was added to the above solution. The mixture was heated to 60° C. and stirred for 8 to 17 hours. Once conversion was >98%, the mixture was atmospherically distilled to 3× volume. The residue was cooled to 20° C. and slowly added to water (500 mL, 2×) over at least 30 minutes. Seeds (2 g, 0.01×) were added and the mixture was agitated at 20° C. for at least 1 hour. Water (1500 mL, 6×) was added at 20° C. over at least 3 hours and the mixture was agitated at 20° C. for at least one additional hour. The solid was filtered, and washed three times with 9:1 water:methanol (500 mL, 2× each) until pH≧3. The solid was dried under vacuum at 35 to 45° C. until KF≦0.1% to give methyl 3-hydroxy-2-methylbenzoate (235.3 g, 86% yield);
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
48.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3-hydroxy-2-methylbenzoic acid (5 g, 33 mmol) and concentrated sulfuric acid (3 mL) in methanol (300 mL) was stirred at reflux for 48 hours. The mixture was cooled to room temperature and the pH was adjusted to 7 using solid sodium bicarbonate. Some methanol was evaporated and residue was partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. The organic portion was washed with brine then dried over anhydrous sodium sulfate. Filtration and concentration afforded 5.3 g, 32 mmol (97%) of methyl 3-hydroxy-2-methylbenzoate. 1H NMR (400 MHz, CDCl3): 7.41 (d, 1H), 7.13-7.09 (m, 1H), 6.94 (d, 1H), 3.89 (s, 3H), 2.46 (s, 3H). MS (EI) for C9H10O3: 167 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 3-hydroxy-2-methylbenzoic acid (5 g, 33 mmol) and sulfuric acid (500 μl) in methanol (20 mL) was stirred at reflux for 15 hours. The reaction mixture was allowed to cool to room temperature and partitioned between water and ethyl acetate. The aqueous portion was extracted with ethyl acetate and the combined organic portion was washed with saturated sodium bicarbonate, brine, and then was dried over sodium sulfate, filtered and concentrated under reduced pressure to afford (5.46 g, 100%) of methyl 3-hydroxy-2-methylbenzoate. 1H NMR (400 MHz, DMSO-d6): 9.71 (s, 1H), 7.20-7.17 (m, 1H), 7.11-7.07 (m, 1H), 7.01-6.97 (m, 1H), 3.79 (s, 3H), 2.28 (s, 3H). MS (EI) for C9H10O3: 166 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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